molecular formula C15H13FN2O B14007205 (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol

(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol

Katalognummer: B14007205
Molekulargewicht: 256.27 g/mol
InChI-Schlüssel: CNJHYEIMNMQSKO-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is a compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the indole ring, along with the amino and fluorophenol groups, makes this compound of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the amino group can yield secondary or tertiary amines.

Wirkmechanismus

The mechanism of action of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and to interact with serotonin receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Serotonin: A neurotransmitter that plays a role in mood regulation.

    Melatonin: A hormone that regulates sleep-wake cycles.

Uniqueness

(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is unique due to the presence of the fluorophenol group, which can impart distinct chemical and biological properties. The combination of the indole, amino, and fluorophenol groups makes this compound particularly versatile in various applications .

Eigenschaften

Molekularformel

C15H13FN2O

Molekulargewicht

256.27 g/mol

IUPAC-Name

2-[(S)-amino(1H-indol-2-yl)methyl]-4-fluorophenol

InChI

InChI=1S/C15H13FN2O/c16-10-5-6-14(19)11(8-10)15(17)13-7-9-3-1-2-4-12(9)18-13/h1-8,15,18-19H,17H2/t15-/m0/s1

InChI-Schlüssel

CNJHYEIMNMQSKO-HNNXBMFYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(N2)[C@H](C3=C(C=CC(=C3)F)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(N2)C(C3=C(C=CC(=C3)F)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.